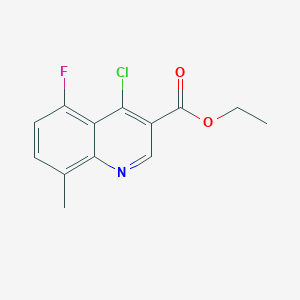![molecular formula C15H21N3O B11853891 3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. The spirocyclic structure imparts rigidity and conformational stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isonicotinoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity, leading to immunomodulatory effects . The spirocyclic structure is crucial for its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A parent compound with similar structural features but lacking the isonicotinoyl group.
1-Oxa-9-azaspiro[5.5]undecane: A related compound with an oxygen atom in the spirocyclic ring.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different heteroatoms.
Uniqueness
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the isonicotinoyl group, which imparts additional biological activity and potential therapeutic applications. Its spirocyclic structure also provides conformational stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C15H21N3O/c19-14(13-1-7-16-8-2-13)18-11-5-15(6-12-18)3-9-17-10-4-15/h1-2,7-8,17H,3-6,9-12H2 |
InChI Key |
WDMQPODLUPIUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)

![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)





![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)


![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)

